Piridine polialcoliche
Polyhalopyridines are a class of organic compounds characterized by the presence of multiple halogen atoms attached to pyridine rings. These molecules exhibit diverse chemical and physical properties depending on the specific halogen substituents (such as chlorine, bromine, or iodine) and their positions within the pyridine ring structure. Due to their unique electronic and structural features, polyhalopyridines find applications in various fields including catalysis, materials science, and medicinal chemistry.
In catalysis, certain polyhalopyridine complexes can serve as efficient catalysts for organic reactions such as arylation or Friedel-Crafts alkylation. Their ability to stabilize transition metal species makes them valuable tools in synthesis. In materials science, these compounds are explored for their potential use in designing novel conducting polymers and electroactive materials due to their redox-active nature.
In pharmaceutical research, polyhalopyridines may act as drug precursors or exhibit biological activities themselves, making them of interest for developing new therapeutic agents. The tunable electronic properties arising from halogen substitutions allow for the rational design of compounds with specific desired functionalities, thereby enhancing their utility in both academic and industrial settings.

Struttura | Nome chimico | CAS | MF |
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(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride | 1844884-59-8 | C7H11ClN2O |
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(1S)-1-(3,5-dichloropyridin-2-yl)ethan-1-amine | 793695-17-7 | C7H8Cl2N2 |
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3-(Azidomethyl)-2,6-dichloropyridine | 1694138-75-4 | C6H4Cl2N4 |
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3-Bromo-4-chloro-2-methylpyridine | 1188023-70-2 | C6H5BrClN |
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2-Bromo-4,6-difluoro-3-pyridinamine | 1935454-68-4 | C5H3BrF2N2 |
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4-bromo-6-fluoro-pyridin-3-amine | 1514932-24-1 | C5H4BrFN2 |
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1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one | 1260782-47-5 | C7H4BrCl2NO |
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N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine | 2640966-37-4 | C17H22F3N5 |
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5-fluorofuro[2,3-b]pyridin-3-one | 1256794-01-0 | C7H4FNO2 |
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1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one | 1400879-84-6 | C7H2Cl2F3NO |
Letteratura correlata
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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